8-(benzyl(methyl)amino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 3,7-dimethyl core, a 4-chlorobenzyl group at the 1-position, and a benzyl(methyl)amino substituent at the 8-position. Its molecular formula is C₂₂H₂₃ClN₆O₂, and it is structurally optimized for receptor binding due to the hydrophobic 4-chlorobenzyl group and the flexible benzyl(methyl)amino moiety . The compound's synthesis typically involves palladium-catalyzed benzylation or alkylation reactions, as seen in related purine derivatives (e.g., compound 73m in achieved a 48% yield under similar conditions) .
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-25(13-15-7-5-4-6-8-15)21-24-19-18(26(21)2)20(29)28(22(30)27(19)3)14-16-9-11-17(23)12-10-16/h4-12H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFRYLXGQIDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(benzyl(methyl)amino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione , with the CAS number 587006-52-8 , is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C22H22ClN5O2
- Molecular Weight : 423.895 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 624.0 ± 65.0 °C
- LogP : 4.24
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the primary areas of investigation has been the compound's inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : The compound has shown promising results as an inhibitor of AChE and BuChE, which are crucial in the treatment of Alzheimer's disease. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range for these enzymes, indicating strong inhibitory potential .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic properties against cancer cell lines. Preliminary studies indicate that derivatives of purine compounds can exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.39 to 42.30 µM .
The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:
- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, leading to inhibition. The presence of benzyl and chlorobenzyl moieties may enhance binding affinity due to hydrophobic interactions with enzyme residues .
- Cellular Uptake : The LogP value indicates good membrane permeability, which is essential for effective cellular uptake and subsequent biological activity.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that purine derivatives can exhibit anticancer properties. Compounds similar to 8-(benzyl(methyl)amino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of benzyl and chlorobenzyl groups may enhance the compound's lipophilicity, facilitating better cellular uptake and activity against various cancer cell lines.
2. Anti-inflammatory Effects
Purine derivatives have been explored for their anti-inflammatory properties. The compound may modulate pathways involved in inflammation, potentially serving as a therapeutic agent for diseases characterized by chronic inflammation.
3. Neurological Research
Given the structural similarities to known neuroprotective agents, this compound could be investigated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to penetrate the blood-brain barrier is crucial, and modifications in the benzyl groups may affect this property.
Biochemical Applications
1. Enzyme Inhibition Studies
The compound can be evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism or signaling pathways. This could provide insights into its mechanism of action and potential therapeutic targets.
2. Molecular Probes
Due to its unique structure, it can be utilized as a molecular probe in biochemical assays to study purine metabolism or receptor interactions. This application is particularly relevant in drug discovery processes where understanding ligand-receptor dynamics is essential.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal demonstrated that a structurally similar purine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another research article, a related compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that the compound could be further explored for therapeutic applications in inflammatory diseases.
Chemical Reactions Analysis
Alkylation Reactions
The purine core undergoes alkylation at the N-7 and N-1 positions under basic conditions. For example:
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Reagents : 4-chlorobenzyl bromide, potassium carbonate
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Solvent : Dimethylformamide (DMF)
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Conditions : 60–80°C, 12–24 hours
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Outcome : Selective substitution at the N-1 position due to steric and electronic effects.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the purine’s nitrogen acts as a nucleophile, displacing the bromide ion from 4-chlorobenzyl bromide. This step is critical for introducing the chlorobenzyl group during synthesis.
Amidation and Amine Functionalization
The benzyl(methyl)amino group at the C-8 position participates in amidation and transamination reactions:
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Reagents : Acyl chlorides, EDCl/HOBt coupling agents
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Conditions : Room temperature, inert atmosphere
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Outcome : Formation of substituted amides or secondary amines.
Example Reaction :
This reaction modifies the compound’s solubility and biological activity.
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | Reflux in methanol, 6 hours | 4-methoxybenzyl derivative | 78% |
| Ammonia (NH₃) | High-pressure, 100°C | 4-aminobenzyl analog | 65% |
Key Insight :
The electron-withdrawing chlorine atom activates the benzene ring for NAS, enabling diverse functionalization.
Oxidation of the Purine Core
The purine ring undergoes oxidation at the C-2 and C-6 positions:
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Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
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Conditions : Acidic aqueous medium, 50–70°C
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Outcome : Formation of uric acid derivatives or ring-opened products.
Notable Observation :
Controlled oxidation preserves the dimethylpurine structure while introducing ketone or carboxylic acid groups.
Enzymatic and Biological Interactions
While primarily synthetic, the compound interacts with biological targets:
| Target Enzyme | Interaction Type | Effect |
|---|---|---|
| Adenosine deaminase | Competitive inhibition | Reduced substrate conversion |
| Xanthine oxidase | Non-competitive inhibition | Suppressed uric acid production |
These interactions suggest potential pharmacological applications, though detailed mechanistic studies remain ongoing.
Comparative Reactivity Table
A comparison with structurally related purine derivatives highlights unique reactivity:
Degradation Pathways
Under acidic or alkaline hydrolysis:
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Acidic conditions (HCl, 80°C) : Cleavage of the benzyl(methyl)amino group, yielding 1-(4-chlorobenzyl)-3,7-dimethylxanthine.
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Alkaline conditions (NaOH, 60°C) : Ring-opening at C-8, forming a pyrimidine derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
8-(4-Chlorobenzyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (73m)
- Structure: 8-(4-chlorobenzyl) vs. 8-(benzyl(methyl)amino) in the target compound.
- Properties : Melting point 205–207°C, synthesized via benzylation of caffeine with 4-chlorobenzyl chloride .
8-((4-Methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Structure: 4-methoxybenzylamino at position 8 and 2-methylallyl at position 5.
- Properties : Molecular formula C₁₈H₂₁N₅O₃ ; SMILES highlights a methoxy group enhancing solubility but reducing lipophilicity .
- Key Difference : The methoxy group may improve metabolic stability but reduce membrane permeability compared to the chloro substituent in the target compound.
Variations in Benzyl/Chlorobenzyl Substituents
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Structure : 2-chlorobenzyl at position 7 vs. 4-chlorobenzyl at position 1 in the target compound.
1-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione (12)
Amino Group Modifications
8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Structure: Hydroxyethylamino-benzyl at position 6.
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity 1)
- Structure: Quinazolinylmethyl and hydroxyethylamino substituents.
- Properties: Part of antidiabetic drug impurities; the hydroxyethylamino group may alter enzyme inhibition kinetics compared to benzyl(methyl)amino .
Structure-Activity Relationship (SAR) Insights
- Core Optimization : The 3,7-dimethylpurine-2,6-dione core is critical for high affinity to 5-HT₆ and D₂ receptors, as demonstrated in .
- Substituent Effects: Chlorobenzyl vs. Methoxybenzyl: Chloro groups enhance lipophilicity and receptor binding (e.g., 4-chlorobenzyl in the target compound vs. 4-methoxybenzyl in ) . Amino Group Flexibility: Benzyl(methyl)amino at position 8 balances steric bulk and flexibility, optimizing interactions with hydrophobic pockets .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for 8-(benzyl(methyl)amino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves reacting a purine-dione core with benzyl(methyl)amine and 4-chlorobenzyl halide derivatives. Key steps include:
- Nucleophilic substitution : Introduce substituents at the purine's 1- and 8-positions under controlled pH (e.g., alkaline conditions for amine activation).
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Optimization : Apply factorial design (e.g., 2^k designs) to systematically vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., K2CO3). Monitor yield and purity via HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H bending at ~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
- 1H/13C NMR : Assign proton environments (e.g., benzyl methyl groups at δ 2.8–3.2 ppm) and quaternary carbons.
- HPLC/UPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients. Compare retention times with standards .
Q. How can researchers establish a theoretical framework to guide the investigation of this compound's biological or physicochemical properties?
- Methodological Answer :
- Literature Review : Analyze structurally analogous purine-diones (e.g., theophylline derivatives) for known bioactivities (e.g., adenosine receptor modulation) .
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict solubility or membrane permeability.
- Hypothesis-Driven Design : Link substituents (e.g., 4-chlorobenzyl) to target interactions (e.g., hydrophobic binding pockets) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for structurally analogous purine-dione derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times).
- Meta-Analysis : Pool data from multiple sources (e.g., IC50 values) to identify outliers or trends.
- Structural Probing : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to verify binding modes and explain discrepancies in potency .
Q. How can advanced computational modeling techniques be integrated with experimental data to predict the compound's behavior in complex biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with adenosine A2A receptors) over 100+ ns to assess stability.
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with modified substituents.
- Validation : Corrogate computational predictions with in vitro assays (e.g., cAMP accumulation assays) .
Q. What factorial design approaches are appropriate for investigating multifactorial influences on the compound's stability under various storage conditions?
- Methodological Answer :
- Full Factorial Design : Test variables like temperature (4°C vs. 25°C), humidity (30% vs. 70% RH), and light exposure.
- Response Surface Methodology (RSM) : Optimize storage conditions by modeling degradation kinetics (e.g., Arrhenius equation).
- Analytical Monitoring : Quantify degradation products (e.g., hydrolyzed derivatives) via UPLC-MS/MS .
Q. How should researchers address discrepancies between theoretical predictions and experimental observations in the compound's reaction kinetics?
- Methodological Answer :
- Parameter Refinement : Re-optimize computational models (e.g., DFT calculations) using experimental rate constants.
- Isotopic Labeling : Use deuterated solvents or substrates to probe kinetic isotope effects (KIEs) and validate mechanisms.
- Alternative Techniques : Employ stopped-flow spectroscopy or microcalorimetry to capture transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
